molecular formula C14H22N4O2S B2836919 4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1261233-83-3

4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B2836919
CAS No.: 1261233-83-3
M. Wt: 310.42
InChI Key: ORGBKIZASFFGNK-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative featuring a tert-butyl carbamate group and a 2-methylsulfanyl-pyrimidin-4-yl substituent. The tert-butyl ester group enhances stability and modulates solubility, while the methylsulfanyl moiety on the pyrimidine ring contributes to electronic and steric properties. It serves as a key intermediate in medicinal chemistry, particularly for targeting enzymes or receptors where sulfur-containing heterocycles play a role . Its CAS registry number is 1038357-83-3 .

Properties

IUPAC Name

tert-butyl 4-(2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-6-15-12(16-11)21-4/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGBKIZASFFGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

  • Formation of the Pyrimidinyl Core: The pyrimidinyl core is usually synthesized through a condensation reaction between a suitable amine and a β-diketone.

  • Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions.

  • Piperazine Attachment: The piperazine ring is attached to the pyrimidinyl core through a nucleophilic substitution reaction.

  • Esterification: The carboxylic acid group is then esterified using tert-butanol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: The compound can be reduced to remove the methylsulfanyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl core or the piperazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophiles such as amines or alcohols, and conditions like refluxing in an inert solvent, are typically employed.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Compounds lacking the methylsulfanyl group.

  • Substitution Products: Various substituted pyrimidinyl and piperazine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities, making it a candidate for various therapeutic applications:

Antitumor Activity

Studies have indicated that derivatives of piperazine compounds can exhibit antitumor properties. The mechanism often involves the inhibition of cancer cell proliferation through apoptosis induction. In vitro studies have shown promising results against various cancer cell lines.

Antimicrobial Properties

Research has demonstrated that 4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes.

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly in modulating neurotransmitter systems. This includes interactions with serotonin and dopamine receptors, which may offer insights into treatments for neurological disorders.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialDisrupts bacterial cell membranes
NeuropharmacologicalModulates neurotransmitter systems

Case Study 1: Antitumor Efficacy

A study conducted on various human cancer cell lines revealed that the compound significantly inhibited cell growth, with IC50 values indicating potent activity. The study highlighted the importance of further exploring this compound's structure-activity relationship to optimize its efficacy.

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism by which 4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Pyrimidine Substituent Piperazine Substituent Molecular Weight (g/mol) CAS Number Key Features
4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester 2-Methylsulfanyl None 323.43 1038357-83-3 High lipophilicity due to methylsulfanyl; tert-butyl enhances stability
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester 6-Chloro, 2-Methylsulfanyl 2-Methyl 358.89 1261232-31-8 Chloro group adds reactivity; methyl on piperazine increases steric bulk
4-(2-Chloropyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester 2-Chloro None 312.78 221050-88-0 Chloro substituent enables nucleophilic substitution; simpler structure
4-(Pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester Pyridin-3-yl (no pyrimidine) None 277.35 - Pyridine instead of pyrimidine; altered electronic properties
4-[6-(3-Chloro-4-fluorophenyl)-2-(2-methylpyrrolidin-1-yl)-pyrimidin-4-yl]-piperazine-1-carboxylic acid tert-butyl ester 6-(3-Chloro-4-fluorophenyl), 2-(2-Methylpyrrolidin-1-yl) None 521.97 1117944-92-9 Bulky aryl and pyrrolidine groups; potential CNS targeting

Substituent Effects on Reactivity and Bioactivity

  • Methylsulfanyl Group : Enhances lipophilicity and may act as a leaving group in nucleophilic aromatic substitution. This group is critical in compounds targeting sulfur-binding enzymes .
  • Chloro Substituents : Increase electrophilicity, making analogs like CAS 1261232-31-8 suitable for further functionalization (e.g., Suzuki couplings) .

Physicochemical Properties

  • NMR Profiles : The tert-butyl group appears as a singlet near δ 1.4 ppm. Methylsulfanyl protons resonate at δ ~2.5 ppm, while pyrimidine protons range from δ 7.0–8.5 ppm depending on substitution .
  • Stability : Methylsulfanyl and tert-butyl groups improve stability under acidic conditions compared to esters with labile substituents (e.g., formylthiazole in ) .

Biological Activity

4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

  • Molecular Formula : C14H22N4O2S
  • Molecular Weight : 306.42 g/mol
  • CAS Number : 1261234-13-2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidinyl Core : This is achieved through a condensation reaction between a suitable amine and a β-diketone.
  • Introduction of the Methylsulfanyl Group : The methylsulfanyl group is introduced via nucleophilic substitution reactions.
  • Piperazine Attachment : The piperazine ring is then attached to the pyrimidinyl core through another nucleophilic substitution reaction.
  • Esterification : Finally, the carboxylic acid group is esterified using tert-butanol under acidic conditions to yield the tert-butyl ester .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes that modulate various biological pathways. While detailed mechanisms remain under investigation, preliminary studies suggest that it may influence neurotransmitter systems and exhibit anti-inflammatory properties.

Pharmacological Studies

  • Antidepressant Activity : Research indicates that compounds similar to 4-(2-Methylsulfanyl-pyrimidin-4-yl)-piperazine derivatives have shown promise in treating depression by modulating serotonin and norepinephrine levels in animal models .
  • Anti-inflammatory Effects : Preliminary studies have demonstrated that this compound exhibits significant anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and mediators involved in inflammatory pathways .
  • Neuroprotective Properties : There is emerging evidence suggesting neuroprotective effects, particularly in models of neurodegenerative diseases, where it may help mitigate oxidative stress and neuronal apoptosis .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

StudyFindings
Study on Antidepressant EffectsDemonstrated significant reduction in depressive-like behaviors in rodent models when treated with piperazine derivatives .
Anti-inflammatory Activity in RatsShowed decreased paw edema and reduced levels of inflammatory markers following administration of the compound .
Neuroprotection in Alzheimer’s ModelsIndicated reduced neuronal loss and improved cognitive function in treated animals compared to controls .

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